Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate
Overview
Description
Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate: is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring, a phenyl group, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate typically involves the reaction of benzyl chloroformate with N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various carbamate derivatives.
Scientific Research Applications
Chemistry: Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a ligand in receptor studies.
Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its morpholine ring is a common motif in many pharmacologically active compounds.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The morpholine ring may enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
- Benzyl N-[2-(piperidin-4-YL)-2-oxo-1-phenylethyl]carbamate
- Benzyl N-[2-(pyrrolidin-4-YL)-2-oxo-1-phenylethyl]carbamate
- Benzyl N-[2-(azepan-4-YL)-2-oxo-1-phenylethyl]carbamate
Uniqueness: Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring enhances the compound’s solubility and stability, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
benzyl N-(2-morpholin-4-yl-2-oxo-1-phenylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-19(22-11-13-25-14-12-22)18(17-9-5-2-6-10-17)21-20(24)26-15-16-7-3-1-4-8-16/h1-10,18H,11-15H2,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYKHVLSIUOJKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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